molecular formula C6H12BNO3 B089525 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 122-55-4

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No. B089525
CAS RN: 122-55-4
M. Wt: 156.98 g/mol
InChI Key: NKPKVNRBHXOADG-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (TBU) is an organic compound belonging to the family of bicyclic compounds. It is a linear molecule with three rings, two of which are fused together. The molecular formula is C6H12BNO3 .


Molecular Structure Analysis

The molecular structure of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is 156.975 . More detailed physical and chemical properties can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

  • Chemical Reactions and Bond Cleavage : Alder & Jin (1996) found that 1-Aza-5-bora-4,6,11-trioxabicyclo[3.3.3]undecane undergoes specific reactions with methyl trifluoromethanesulfonate, leading to the cleavage of B–O bonds and protonation on nitrogen with cleavage of the intrabridgehead B–N bond (Alder & Jin, 1996).

  • Synthesis of New Compounds : Popowski, Michalik, & Kelling (1975) synthesized a new type of silatranes, showing that these compounds have pentacoordination of silicon and varying basicity and NMR data based on substituents (Popowski et al., 1975).

  • Crystal Structure Analysis : Moon et al. (2011) conducted synthesis and X-ray diffraction analysis of new germatranes, offering insights into their molecular structure (Moon et al., 2011).

  • Nuclear Magnetic Resonance Study : Bellama, Nies, & Ben-Zvi (1986) investigated the nuclear magnetic resonance spectra of silatrane derivatives, contributing to understanding their molecular behavior (Bellama et al., 1986).

  • Synthesis and Antitumor Activity : Lin et al. (1997) synthesized γ-N-[(arylideneaminoethyl)aminoethyl]aminopropyl derivatives of silatranes and tested their antitumor activity against erythroleukemia (Lin et al., 1997).

  • Physiological Activity Studies : Sorokin, Lopyrev, & Voronkov (2006) synthesized hydrazinium halides derivatives and studied their physiological activity (Sorokin et al., 2006).

  • Inhibitory Effect on Cervical Tumor : Ye et al. (2012) synthesized a novel germatrane compound and evaluated its inhibitory effects on cervical tumor U14 in vitro and in vivo (Ye et al., 2012).

  • Electronic Structure Studies : Peel & Dianxun (1988) conducted photoelectron spectroscopic studies to understand the electronic structure of silatranes (Peel & Dianxun, 1988).

Future Directions

Triethanolamine borate, a compound similar to 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, can be used as a reversible cholinesterase inhibitor and as an antitumor agent . This suggests potential future directions for the use of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane in medical and pharmaceutical applications.

properties

IUPAC Name

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPKVNRBHXOADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065874
Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Molecular Weight

156.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane

CAS RN

283-56-7, 15277-97-1
Record name Triethanolamine borate
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URL https://commonchemistry.cas.org/detail?cas_rn=283-56-7
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Record name Triethanolamine borate
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Record name Boric acid, cyclic nitrilotriethylene ester
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Record name Boratrane
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 2
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 3
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 4
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Reactant of Route 5
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 6
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Citations

For This Compound
10
Citations
S Cradock, EAV Ebsworth, IB Muiry - Journal of the Chemical Society …, 1975 - pubs.rsc.org
The He(I) photoelectron spectra of silatrans [N(CH2CH2O)3]SiR, (I: R = H, Me, or OEt), and boratran [N-(CH2CH2O)3]B, (II), are compared with those of the non-cage triethoxy-…
Number of citations: 24 pubs.rsc.org
YI Bolgova, GA Kuznetsova, OM Trofimova… - Chemistry of …, 2013 - Springer
2, 8, 9-Trioxa-5-aza-1-borabicyclo [3.3. 3] undecane (boratrane) and its derivatives B (OCHRCH2) 3N (R= H, alkyl) are highly useful and valuable materials for synthetic chemistry in the …
Number of citations: 5 link.springer.com
BH Li, JH Huang, XL Li, Q Ma, PF Zhao… - Journal of Water Process …, 2023 - Elsevier
Wastewater from cutting fluids, which contain high levels of oils and additives, is difficult to handle. In this article, the biotreatment method of anaerobic (A1) + anaerobic (A2) + aerobic (…
Number of citations: 1 www.sciencedirect.com
M Lutter, L Iovkova-Berends, C Dietz… - Main Group Metal …, 2012 - degruyter.com
The reaction of the silanes X 2 SiCl 2 (X=H, Cl) with the dilithium salts of N-phenyldiethanolamine (1) and N-4-fluorophenyl-di-(2-dimethylpropan-2-ol)amine (2), respectively, gave the …
Number of citations: 10 www.degruyter.com
G Wu, K Yamada - Chemical physics letters, 1999 - Elsevier
We report the first observation of residual dipolar couplings in magic-angle-spinning (MAS) and multiple quantum magic-angle-spinning (MQMAS) NMR spectra of half-integer …
Number of citations: 37 www.sciencedirect.com
L Zheng, A Neville, A Gledhill, D Johnston - Journal of materials …, 2010 - Springer
Corrosion failures of components in electro-hydraulic control systems can have serious consequences for the operation of an entire subsea oil recovery system, especially in water …
Number of citations: 13 link.springer.com
ZY Zhang, M Frenkel, KN Marsh, RC Wilhoit - Enthalpies of Fusion and …, 1995 - Springer
This document is part of Subvolume A ‘Enthalpies of Fusion and Transition of Organic Compounds’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and Mixtures’ of …
Number of citations: 0 link.springer.com
E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Five or More …, 2007 - Springer
index polyatomic molecules organic molecules molecules containing five or more carbon atoms carbon, molecule structure molecular structure geometric parameters bond angle …
Number of citations: 0 link.springer.com
IF Shishkov, LV Khristenko, FM Rudakov, LV Vilkov… - Springer
Number of citations: 0
N Cl - Springer
Number of citations: 0

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